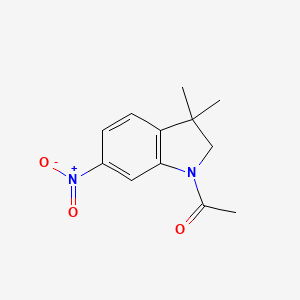

1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,3-dimethyl-6-nitro-2H-indol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-8(15)13-7-12(2,3)10-5-4-9(14(16)17)6-11(10)13/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZCJZLWNBAQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C2=C1C=C(C=C2)[N+](=O)[O-])(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583135 | |

| Record name | 1-(3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453562-68-0 | |

| Record name | 1-(2,3-Dihydro-3,3-dimethyl-6-nitro-1H-indol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453562-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(2,3-dihydro-3,3-dimethyl-6-nitro-1H-indol-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone, a compound of interest in medicinal chemistry and drug discovery. Due to its classification as a drug intermediate for the synthesis of various active compounds, understanding its chemical characteristics is paramount for its effective application in research and development.[1] This document collates available data on its physicochemical properties, provides a detailed experimental protocol for its synthesis based on established methodologies, and discusses its potential reactivity and biological significance.

Core Chemical Properties

This compound is a solid organic compound.[2] Key identifying information and its basic chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [2] |

| Molecular Weight | 234.25 g/mol | [2] |

| CAS Number | 453562-68-0 | |

| Appearance | Solid | [2] |

| Synonyms | 1-Acetyl-3,3-dimethyl-6-nitroindoline, 1-(3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the nitration of 3,3-dimethylindoline followed by the acetylation of the resulting 3,3-dimethyl-6-nitroindoline. The following experimental protocol is based on established procedures for the synthesis of related indoline derivatives, particularly drawing from methodologies outlined in patent literature.

A patent for an improved method of preparing 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole describes a multi-step process that includes the nitration of a 2,3-dihydro-indole to form a 6-nitro-2,3-dihydro-indole, which is then acylated to protect the amine.

Step 1: Nitration of 3,3-Dimethylindoline

This step introduces the nitro group at the 6-position of the indoline ring.

Materials:

-

3,3-Dimethylindoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Ammonium Hydroxide (NH₄OH) solution

-

Isopropyl Acetate (IPAC)

-

Saturated Brine Solution

Procedure:

-

In a reaction vessel, dissolve 3,3-dimethylindoline in concentrated sulfuric acid, maintaining the temperature below room temperature, ideally between -15 °C and 10 °C, with a preferred temperature of 0 °C.

-

Slowly add a solution of fuming nitric acid dropwise to the reaction mixture while vigorously stirring and maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for approximately one hour.

-

Carefully pour the reaction mixture into a beaker containing a mixture of ice and a 30% ammonium hydroxide solution to neutralize the acid. The temperature should be maintained between 0-5 °C.

-

Adjust the pH of the mixture to 8-9 using additional ammonium hydroxide solution.

-

Extract the aqueous phase with isopropyl acetate (IPAC).

-

Combine the organic extracts and wash with a saturated brine solution.

-

The resulting organic solution contains 3,3-dimethyl-6-nitroindoline and can be used in the next step, or the solvent can be removed under reduced pressure to isolate the crude product.

Step 2: Acetylation of 3,3-Dimethyl-6-nitroindoline

This step introduces the acetyl group to the nitrogen of the indoline ring.

Materials:

-

3,3-Dimethyl-6-nitroindoline (from Step 1)

-

Acetyl Chloride or Acetic Anhydride

-

N,N-Diisopropylethylamine (DIEA)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or N,N-Dimethylacetamide (DMAC)

Procedure:

-

Dissolve the 3,3-dimethyl-6-nitroindoline in a suitable solvent such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or N,N-dimethylacetamide (DMAC).

-

Add N,N-diisopropylethylamine (DIEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

-

Slowly add acetyl chloride or acetic anhydride to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, the reaction mixture can be worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the functional groups present in its structure: the nitro group on the aromatic ring and the N-acetyl group on the indoline nitrogen.

-

Nitro Group: The strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, although such reactions typically require harsh conditions. The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C and H₂) or metal-acid combinations (e.g., Sn/HCl). This transformation is a key step in the synthesis of aminoindoline derivatives.

-

N-Acetyl Group: The acetyl group is an amide functionality and can undergo hydrolysis under acidic or basic conditions to yield the corresponding secondary amine (3,3-dimethyl-6-nitroindoline). This protecting group is generally stable under neutral conditions.

The overall stability of the compound is expected to be good under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to decomposition.

Potential Biological Activity and Applications in Drug Development

While specific biological activity data for this compound is not extensively documented, the presence of the nitroaromatic moiety suggests potential for various biological effects. Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The biological effects are often attributed to the in vivo reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage.

The indoline scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Therefore, this compound serves as a valuable intermediate for the synthesis of a diverse library of substituted indoline derivatives. These derivatives can be further elaborated to target a wide array of biological targets, making this compound a key building block in drug discovery programs. The subsequent reduction of the nitro group to an amine provides a handle for further functionalization, allowing for the introduction of various pharmacophores to modulate the biological activity of the final compounds. The diverse biological activities of recently synthesized nitro compounds underscore the potential of derivatives of this molecule.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from the starting indoline to the final acetylated and nitrated product. This workflow is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Acetyl-3,3-dimethyl-6-nitroindoline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structure elucidation of 1-Acetyl-3,3-dimethyl-6-nitroindoline, a key intermediate in the synthesis of various pharmacologically active compounds. This document provides a comprehensive overview of the analytical methodologies and data interpretation required to confirm the molecule's precise chemical structure.

Molecular Identity and Properties

Systematic Name: 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone[1] CAS Number: 453562-68-0[1] Molecular Formula: C₁₂H₁₄N₂O₃[1] Molecular Weight: 234.25 g/mol [1]

Synthesis Pathway

The formation of 1-Acetyl-3,3-dimethyl-6-nitroindoline is achieved through a two-step synthetic sequence starting from 3,3-dimethylindoline.

Structure Elucidation Workflow

The confirmation of the molecular structure of 1-Acetyl-3,3-dimethyl-6-nitroindoline relies on a combination of spectroscopic techniques. The logical workflow for this process is outlined below.

Spectroscopic Data Analysis

While specific experimental spectra for 1-Acetyl-3,3-dimethyl-6-nitroindoline are not publicly available, the expected data can be predicted based on its structure and comparison with related molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0-8.2 | d | 1H | Aromatic H (H-7) |

| ~ 7.8-8.0 | dd | 1H | Aromatic H (H-5) |

| ~ 7.3-7.5 | d | 1H | Aromatic H (H-4) |

| ~ 3.9-4.1 | s | 2H | Methylene (CH₂) |

| ~ 2.2-2.4 | s | 3H | Acetyl (CH₃) |

| ~ 1.3-1.5 | s | 6H | Gem-dimethyl (2 x CH₃) |

| Note: Predicted chemical shifts are based on general values for substituted indolines and may vary depending on the solvent and experimental conditions. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will indicate the number of unique carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168-172 | C=O (Acetyl) |

| ~ 145-150 | Aromatic C (C-7a) |

| ~ 142-146 | Aromatic C (C-6) |

| ~ 130-135 | Aromatic C (C-3a) |

| ~ 120-125 | Aromatic C (C-5) |

| ~ 115-120 | Aromatic C (C-4) |

| ~ 110-115 | Aromatic C (C-7) |

| ~ 55-60 | Methylene (CH₂) |

| ~ 45-50 | Quaternary C (C-3) |

| ~ 25-30 | Gem-dimethyl (2 x CH₃) |

| ~ 22-26 | Acetyl (CH₃) |

| Note: Predicted chemical shifts are based on general values for substituted indolines and may vary depending on the solvent and experimental conditions. |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of key functional groups.

| Frequency (cm⁻¹) | Functional Group |

| ~ 1660-1690 | C=O stretch (Amide) |

| ~ 1500-1550 and 1330-1370 | N-O stretch (Nitro group) |

| ~ 2850-3000 | C-H stretch (Alkyl) |

| ~ 1600, 1480 | C=C stretch (Aromatic) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 234 | Molecular ion [M]⁺ |

| 219 | [M - CH₃]⁺ |

| 192 | [M - C₂H₂O]⁺ (loss of ketene from acetyl group) |

| 176 | [M - NO₂]⁺ |

Experimental Protocols

Synthesis of 3,3-Dimethyl-6-nitroindoline

A solution of 3,3-dimethylindoline is subjected to nitration using a mixture of nitric acid and sulfuric acid at a controlled low temperature (e.g., 0-10 °C). The reaction mixture is then carefully neutralized, and the product, 3,3-dimethyl-6-nitroindoline, is extracted using an organic solvent.

Synthesis of 1-Acetyl-3,3-dimethyl-6-nitroindoline

3,3-Dimethyl-6-nitroindoline is dissolved in a suitable aprotic solvent. An acetylating agent, such as acetyl chloride or acetic anhydride, is added, often in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acid byproduct. The reaction is stirred until completion, after which the product is isolated by extraction and purified, typically by recrystallization or column chromatography.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher). Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.

-

Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer, with electron ionization (EI) being a common method for this type of molecule. The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Conclusion

The collective evidence from the synthetic pathway and the interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data unequivocally confirms the structure of the target compound as 1-Acetyl-3,3-dimethyl-6-nitroindoline. The presented data and protocols provide a robust framework for the synthesis and characterization of this important chemical intermediate.

References

Spectroscopic and Analytical Profile of 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone is a heterocyclic compound recognized as a key intermediate in the synthesis of various pharmacologically active molecules.[1][2][3] Its chemical structure, featuring an acetylated indoline core with a nitro functional group and gem-dimethyl substitution, suggests a rich field for spectroscopic analysis. Accurate structural elucidation and purity assessment are critical for its application in multi-step syntheses. This guide details the expected spectroscopic signatures and the methodologies to obtain them.

Chemical and Physical Properties

A summary of the known chemical properties of this compound is presented in Table 1.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [4] |

| Molecular Weight | 234.25 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥96% | [4] |

| InChI | InChI=1S/C12H14N2O3/c1-8(15)13-7-12(2,3)10-5-4-9(14(16)17)6-11(10)13/h4-6H,7H2,1-3H3 | [4] |

| InChIKey | WFZCJZLWNBAQDW-UHFFFAOYSA-N | [4] |

| Synonyms | 1-Acetyl-3,3-dimethyl-6-nitroindoline, 1-(3,3-dimethyl-6-nitro-2,3-dihydro-1H-indol-1-yl)ethanone | [4] |

Predicted Spectroscopic Data

While specific experimental data is unavailable, the following tables outline the expected spectroscopic characteristics for this compound based on the analysis of similar compounds and functional groups.[5][6][7][8][9]

Predicted ¹H NMR Data

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| CH₃ (acetyl) | 2.2 - 2.5 | Singlet | 3H | |

| C(CH₃)₂ | 1.2 - 1.5 | Singlet | 6H | Gem-dimethyl protons. |

| CH₂ | 3.8 - 4.2 | Singlet or AB quartet | 2H | Methylene protons of the indoline ring. |

| Aromatic H | 7.5 - 8.5 | Multiplets | 3H | Protons on the nitro-substituted benzene ring. |

Predicted ¹³C NMR Data

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (acetyl) | 168 - 172 | Carbonyl carbon. |

| CH₃ (acetyl) | 22 - 26 | Methyl carbon of the acetyl group. |

| C(CH₃)₂ | 40 - 50 | Quaternary carbon of the indoline ring. |

| C(CH₃)₂ | 25 - 30 | Gem-dimethyl carbons. |

| CH₂ | 50 - 60 | Methylene carbon of the indoline ring. |

| Aromatic C-NO₂ | 140 - 150 | Carbon attached to the nitro group. |

| Aromatic C | 110 - 145 | Other aromatic carbons. |

Predicted IR Data

Table 4: Predicted Infrared Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (amide) | 1650 - 1680 | Strong |

| NO₂ (asymmetric stretch) | 1500 - 1550 | Strong |

| NO₂ (symmetric stretch) | 1330 - 1370 | Strong |

| C-N stretch | 1200 - 1350 | Medium-Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

Predicted Mass Spectrometry Data

Table 5: Predicted Mass Spectrometry Fragments (Electron Ionization)

| m/z | Possible Fragment |

| 234 | [M]⁺ (Molecular Ion) |

| 219 | [M - CH₃]⁺ |

| 191 | [M - COCH₃]⁺ |

| 188 | [M - NO₂]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer, for instance, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, either via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV for EI.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[10]

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound such as this compound.

Caption: A conceptual workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.

Conclusion

While specific, experimentally-derived spectroscopic data for this compound are not widely published, this technical guide provides a robust framework for its characterization. The predicted spectroscopic data and detailed experimental protocols offer a solid foundation for researchers to perform their own analyses. The successful application of these techniques will enable unambiguous structural confirmation and purity determination, which are essential for the use of this compound in further synthetic applications, particularly in the realm of drug discovery and development.

References

- 1. madridge.org [madridge.org]

- 2. This compound | illuminated Cell [illuminatedcell.com]

- 3. targetmol.cn [targetmol.cn]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. youtube.com [youtube.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. article.sapub.org [article.sapub.org]

An In-depth Technical Guide on the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry of 1-Acetyl-3,3-dimethyl-6-nitroindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 1-Acetyl-3,3-dimethyl-6-nitroindoline. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages spectral data from structurally similar compounds and fundamental principles of spectroscopic analysis to predict the characteristic spectral features. This document is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of related molecules in drug discovery and development.

Chemical Structure and Properties

-

IUPAC Name: 1-(3,3-dimethyl-6-nitro-2,3-dihydro-1H-indol-1-yl)ethanone

-

Molecular Formula: C₁₂H₁₄N₂O₃

-

Molecular Weight: 234.25 g/mol

-

Structure:

/ | C(CH₃)₂ | / C-C / \ / C--C--C=C-NO₂ \ / C=C

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-Acetyl-3,3-dimethyl-6-nitroindoline is predicted to exhibit distinct signals corresponding to the aromatic, aliphatic, and acetyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and acetyl groups. The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1-8.3 | d | 1H | H-7 |

| ~7.9-8.1 | dd | 1H | H-5 |

| ~7.3-7.5 | d | 1H | H-4 |

| ~3.9-4.1 | s | 2H | H-2 (CH₂) |

| ~2.2-2.4 | s | 3H | Acetyl (CH₃) |

| ~1.3-1.5 | s | 6H | gem-dimethyl (2xCH₃) |

Note: Chemical shifts are estimations based on analogous structures and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168-170 | C=O (Acetyl) |

| ~145-147 | C-6 (C-NO₂) |

| ~142-144 | C-7a |

| ~130-132 | C-3a |

| ~125-127 | C-4 |

| ~120-122 | C-5 |

| ~115-117 | C-7 |

| ~55-57 | C-2 (CH₂) |

| ~40-42 | C-3 (quaternary) |

| ~28-30 | gem-dimethyl (2xCH₃) |

| ~24-26 | Acetyl (CH₃) |

Predicted Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) of 1-Acetyl-3,3-dimethyl-6-nitroindoline is expected to show a molecular ion peak and characteristic fragmentation patterns. The primary fragmentation pathways likely involve the loss of the acetyl group, the nitro group, and methyl radicals from the gem-dimethyl group.

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion |

| 234 | [M]⁺ (Molecular Ion) |

| 219 | [M - CH₃]⁺ |

| 191 | [M - COCH₃]⁺ |

| 188 | [M - NO₂]⁺ |

| 173 | [M - NO₂ - CH₃]⁺ |

| 145 | [M - NO₂ - COCH₃]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible NMR spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The solution should be free of particulate matter.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts should be referenced to the residual solvent peak.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

EI-MS Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

Scan Rate: 1-2 scans/second.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Visualizations

Experimental Workflow

The general workflow for the analytical characterization of 1-Acetyl-3,3-dimethyl-6-nitroindoline is depicted below.

Caption: General experimental workflow for the synthesis and analysis.

Predicted Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of 1-Acetyl-3,3-dimethyl-6-nitroindoline under electron ionization.

Caption: Predicted EI-MS fragmentation of the target molecule.

This guide provides a foundational understanding of the expected NMR and mass spectral characteristics of 1-Acetyl-3,3-dimethyl-6-nitroindoline. The predicted data and fragmentation pathways, along with the detailed experimental protocols, offer a comprehensive starting point for researchers working with this and related compounds. Experimental verification of this data is recommended for definitive structural confirmation.

A Technical Guide to 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone: Synthesis, Properties, and Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone, a key intermediate in the synthesis of various active pharmaceutical ingredients. The document details its chemical and physical properties, provides a step-by-step synthesis protocol, and lists known commercial suppliers.

Core Compound Information

This compound , also known as 1-Acetyl-3,3-dimethyl-6-nitroindoline, is a solid organic compound recognized for its role as a building block in medicinal chemistry and drug development.[1][2][3] Its chemical structure, characterized by a substituted nitroindoline core, makes it a valuable precursor for more complex molecules.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 g/mol |

| CAS Number | 453562-68-0 |

| Appearance | Solid |

| Purity | Typically ≥96% |

| Synonyms | 1-Acetyl-3,3-dimethyl-6-nitroindoline, 1-(3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one |

| GHS Hazard Pictograms | GHS07 (Exclamation mark) |

| GHS Hazard Statements | H317: May cause an allergic skin reaction. |

| GHS Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. |

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process involving the nitration of 3,3-dimethylindoline followed by the acetylation of the resulting intermediate. The following protocol is based on established synthetic methodologies.[1]

Step 1: Synthesis of 3,3-Dimethyl-6-nitroindoline

The initial step involves the nitration of the 2,3-dihydro-indole ring of 3,3-dimethylindoline.[1] This is typically achieved using a mixture of sulfuric acid and fuming nitric acid at a controlled low temperature to ensure regioselectivity and prevent over-nitration.

Materials:

-

3,3-Dimethylindoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ammonium Hydroxide (NH₄OH) solution (30%)

-

Isopropyl Acetate (IPAC)

-

Saturated Brine Solution

Procedure:

-

In a reaction vessel, cool a solution of concentrated sulfuric acid.

-

Slowly add 3,3-dimethylindoline to the cooled sulfuric acid while maintaining a low temperature (typically between -15°C and 10°C, preferably around 0°C).[1]

-

Prepare a solution of fuming nitric acid in water.

-

Add the nitric acid solution dropwise to the reaction mixture, ensuring the temperature is kept under control.[1]

-

Stir the resulting mixture for approximately one hour.[1]

-

Quench the reaction by transferring the mixture into a chilled solution of ammonium hydroxide and water (0-5°C).[1]

-

Adjust the pH of the mixture to 8-9 with additional ammonium hydroxide.[1]

-

Extract the aqueous phase with isopropyl acetate (IPAC).[1]

-

Wash the combined organic phases with a saturated brine solution.[1]

-

The resulting solution contains 3,3-dimethyl-6-nitroindoline.

Step 2: Acetylation of 3,3-Dimethyl-6-nitroindoline

The free amine of the indoline intermediate is then protected through acetylation to yield the final product, this compound.[1] This can be accomplished using acetyl chloride or acetic anhydride.

Materials:

-

3,3-Dimethyl-6-nitroindoline solution in IPAC (from Step 1)

-

Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)

-

N,N-Diisopropylethylamine (DIEA)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), Dimethylformamide (DMF), or Dimethylacetamide (DMAC) (as a suitable solvent)

Procedure:

-

To the solution of 3,3-dimethyl-6-nitroindoline, add a suitable solvent such as DCM, DMF, or DMAC.

-

Add N,N-Diisopropylethylamine (DIEA) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

-

Slowly add acetyl chloride or acetic anhydride to the mixture at room temperature.[1]

-

Stir the reaction mixture until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, perform an appropriate aqueous workup.

-

Concentrate the organic phase under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Synthetic Workflow

The overall synthetic pathway is depicted in the following diagram:

Caption: Synthetic pathway for this compound.

Commercial Availability

This compound is available from several chemical suppliers, facilitating its use in research and development. The table below lists some of the known vendors.

| Supplier | Purity/Grades Offered | Notes |

| CymitQuimica | 96% | Offers various quantities from 100mg to 5g.[4] |

| Sigma-Aldrich | Research Grade | Provided for early discovery research.[5] |

| TargetMol | Research Grade | Marketed as a pharmaceutical intermediate.[6] |

| MedChemExpress | Research Use Only | Sold as a drug intermediate for synthesis of active compounds. |

| Howei Pharm | ≥95% |

Applications in Drug Development

Indoline and its derivatives are significant scaffolds in medicinal chemistry, known to be present in a variety of natural products and synthetic compounds with diverse pharmacological activities.[7] Specifically, nitro-containing aromatic compounds are crucial in the synthesis of numerous drugs. This compound serves as a key intermediate in the construction of more complex molecules for potential therapeutic applications, leveraging the reactivity of the nitro group for further chemical transformations.[1] The indoline core itself is a versatile starting point for creating compounds targeting a range of biological pathways.[7]

Logical Relationship of Synthesis

The synthesis follows a logical progression of functional group manipulation on the indoline core.

Caption: Logical flow of the synthetic strategy.

References

- 1. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]

- 2. This compound | RNA Cell Therapy [rna-cell-therapies-summit.com]

- 3. This compound | Measles Who [who-measles.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. targetmol.cn [targetmol.cn]

- 7. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis of 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone from Indole Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from readily available indole precursors, involving the construction of the 3,3-dimethylindoline core, followed by regioselective nitration and subsequent N-acetylation. This document details the experimental protocols, quantitative data, and a logical workflow for this synthetic sequence.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a three-step sequence starting from phenylhydrazine and isobutyraldehyde. The overall transformation is depicted in the workflow diagram below.

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3,3-Dimethylindoline

The initial step involves the construction of the 3,3-dimethylindoline core via the Fischer indole synthesis. This reaction proceeds through the acid-catalyzed cyclization of the hydrazone formed from phenylhydrazine and isobutyraldehyde.

Reaction Scheme:

Experimental Procedure:

-

To a solution of phenylhydrazine (1.0 eq) in a suitable solvent such as heptane, add isobutyraldehyde (1.05 eq) dropwise at room temperature.

-

Stir the mixture for 1-2 hours to form the corresponding phenylhydrazone.

-

In a separate reaction vessel, add at least one equivalent of methanesulfonic acid.

-

Slowly add the prepared phenylhydrazone to the methanesulfonic acid, maintaining the temperature between -15 °C and 30 °C.

-

After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature.

-

Quench the reaction by carefully adding the mixture to a cooled aqueous solution of sodium hydroxide to neutralize the acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford 3,3-dimethylindoline.

Step 2: Synthesis of 3,3-Dimethyl-6-nitroindoline

The second step is the regioselective nitration of the 3,3-dimethylindoline at the C-6 position of the aromatic ring. The use of a nitrating mixture of nitric acid and sulfuric acid at low temperatures is crucial for achieving the desired regioselectivity.[1]

Reaction Scheme:

Experimental Procedure:

-

In a three-necked round-bottom flask equipped with a thermometer and a dropping funnel, dissolve 3,3-dimethylindoline (1.0 eq) in concentrated sulfuric acid.

-

Cool the solution to between -15 °C and 10 °C using an ice-salt bath.[1]

-

Slowly add a solution of nitric acid (1.05 eq) in water dropwise to the stirred solution, ensuring the internal temperature is maintained within the specified range.[1]

-

After the addition is complete, stir the reaction mixture for 1 hour at the same temperature.[1]

-

Carefully pour the reaction mixture into a mixture of crushed ice and 30% ammonium hydroxide, adjusting the pH to 8-9.[1]

-

Extract the product with isopropyl acetate (IPAC).[1]

-

Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,3-dimethyl-6-nitroindoline.[1] A reported yield for this step is approximately 91%.[1]

Step 3: Synthesis of this compound

The final step is the N-acetylation of 3,3-dimethyl-6-nitroindoline to introduce the acetyl group at the nitrogen atom of the indoline ring.

Reaction Scheme:

Experimental Procedure:

-

Dissolve 3,3-dimethyl-6-nitroindoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIEA) (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

The following tables summarize the key physical and chemical properties of the starting materials, intermediates, and the final product.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3,3-Dimethylindoline | C₁₀H₁₃N | 147.22 | 1914-02-9[2][3] |

| 3,3-Dimethyl-6-nitroindoline | C₁₀H₁₂N₂O₂ | 192.22 | 179898-72-7[4] |

| This compound | C₁₂H₁₄N₂O₃ | 234.25 | 453562-68-0[5] |

Table 2: Summary of Reaction Parameters and Expected Yields

| Step | Reaction | Key Reagents | Temperature (°C) | Expected Yield (%) |

| 1 | Fischer Indole Synthesis | Methanesulfonic Acid | -15 to 30 | Not specified |

| 2 | Nitration | HNO₃ / H₂SO₄ | -15 to 10 | ~91[1] |

| 3 | N-Acetylation | Acetyl Chloride, Base | 0 to RT | Not specified |

Characterization Data

Detailed spectroscopic data is essential for the confirmation of the structure and purity of the synthesized compounds at each step.

3,3-Dimethylindoline

-

¹H NMR (CDCl₃): Expected signals for aromatic protons (multiplets in the range of δ 6.6-7.2 ppm), a singlet for the N-H proton, a singlet for the C2-methylene protons, and a singlet for the two methyl groups at C3.

-

¹³C NMR (CDCl₃): Expected signals for aromatic carbons, the C2 methylene carbon, the quaternary C3 carbon, and the methyl carbons.

-

IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching, aromatic C-H stretching, and C-N stretching.

-

MS (ESI): [M+H]⁺ at m/z 148.

3,3-Dimethyl-6-nitroindoline

-

¹H NMR (CDCl₃): Aromatic protons will show a different splitting pattern due to the nitro group. The proton ortho to the nitro group will be downfield. Other signals include the N-H proton, the C2-methylene protons, and the C3-methyl groups.

-

¹³C NMR (CDCl₃): The carbon bearing the nitro group will be significantly deshielded. Other aromatic and aliphatic signals will be present.

-

IR (KBr, cm⁻¹): Strong characteristic peaks for the symmetric and asymmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹), in addition to N-H and aromatic C-H stretches.

-

MS (ESI): [M+H]⁺ at m/z 193.

This compound

-

¹H NMR (CDCl₃): Disappearance of the N-H proton signal. A new singlet for the acetyl methyl protons will appear (around δ 2.2 ppm). The C2-methylene protons will be deshielded due to the acetyl group. Aromatic protons and the C3-methyl signals will be present.

-

¹³C NMR (CDCl₃): A new signal for the carbonyl carbon of the acetyl group will appear in the downfield region (around δ 168-170 ppm), along with a signal for the acetyl methyl carbon.

-

IR (KBr, cm⁻¹): A strong absorption for the amide carbonyl stretching (around 1660 cm⁻¹), in addition to the nitro group and aromatic C-H stretches.

-

MS (ESI): [M+H]⁺ at m/z 235.

Logical Relationships and Mechanistic Insights

The synthetic pathway relies on well-established and robust organic reactions.

Figure 2: Key mechanistic steps in the synthesis.

-

Fischer Indole Synthesis: This reaction proceeds via the formation of a phenylhydrazone, which, under acidic conditions, tautomerizes to an enamine. A key[6][6]-sigmatropic rearrangement followed by the loss of ammonia leads to the formation of the indole ring system.

-

Electrophilic Aromatic Nitration: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The indoline ring is activated towards electrophilic substitution, and the directing effects of the alkyl and amino groups favor substitution at the C-6 position.

-

Nucleophilic Acyl Substitution: The nitrogen atom of the indoline is nucleophilic and attacks the electrophilic carbonyl carbon of acetyl chloride. The subsequent loss of a chloride ion results in the formation of the N-acetylated product.

References

An In-depth Technical Guide to the Photophysical Properties of Substituted Nitroindolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitroindolines are a class of heterocyclic compounds that have garnered significant interest in various scientific fields, particularly in chemical biology and pharmacology. Their unique photochemical reactivity, specifically the ability to undergo facile photolysis upon irradiation with light, has made them invaluable as photolabile protecting groups, commonly known as "caged compounds". This property allows for the precise spatiotemporal control of the release of bioactive molecules, such as neurotransmitters, amino acids, and drugs, enabling detailed studies of complex biological processes.[1]

This technical guide provides a comprehensive overview of the core photophysical properties of substituted nitroindolines. It is designed to serve as a resource for researchers and professionals working with these compounds, offering insights into their synthesis, spectroscopic characteristics, and photochemical behavior. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of important concepts and workflows.

Core Photophysical Properties and the Influence of Substitution

The photophysical behavior of nitroindolines is intrinsically linked to their molecular structure, with the nitro group playing a central role. The strong electron-withdrawing nature of the nitro group significantly influences the electronic transitions of the indoline chromophore. Generally, nitroaromatic compounds are known to have low to negligible fluorescence quantum yields due to efficient intersystem crossing to the triplet state and other non-radiative decay pathways.[2]

Substituents on the aromatic ring and the indoline nitrogen can further modulate these properties. Electron-donating groups, such as methoxy groups, can lead to red-shifted absorption spectra. Conversely, additional electron-withdrawing groups, like a second nitro group, can enhance photolysis efficiency but may also lead to more complex photochemical reactions and a mixture of photoproducts.[3][4] For instance, 1-acetyl-4,5-methylenedioxy-7-nitroindoline was found to be inert to irradiation, suggesting that excessive electron donation can deactivate the desired photochemical pathway.[3] In contrast, 1-acetyl-5,7-dinitro- and 1-acetyl-4-methoxy-5,7-dinitroindolines exhibit improved photolysis efficiency.[3]

Data Presentation: Photophysical and Photochemical Parameters

The following tables summarize the available quantitative data for a selection of substituted nitroindolines. It is important to note that the literature is more focused on the photochemical properties (uncaging) rather than emissive properties, hence the scarcity of fluorescence quantum yield and lifetime data.

Table 1: Absorption and Photolysis Properties of Selected Substituted Nitroindolines

| Compound/Derivative Class | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Photolysis Quantum Yield (Φu) | Solvent/Conditions |

| 1-Acyl-7-nitroindolines | ~350 | - | - | General |

| 4-Methoxy-7-nitroindolinyl (MNI)-caged L-glutamate | ~350 | ~5,000 | 0.08 - 0.1 | Aqueous Buffer |

| 5-Bromo-7-nitroindoline-S-ethylthiocarbamate | 359 | - | - | Acetonitrile/Water (4:1) |

| 1-Acetyl-5,7-dinitroindoline | - | - | Improved efficiency vs. mono-nitro | Aqueous Solution |

| 1-Acetyl-4-methoxy-5,7-dinitroindoline | - | - | Improved efficiency vs. mono-nitro | Aqueous Solution |

Data compiled from multiple sources where specific values were available. A dash (-) indicates that the data was not found in the reviewed literature.

Table 2: Fluorescence Properties of Selected Substituted Nitroindolines

| Compound/Derivative Class | Excitation λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) | Solvent/Conditions |

| N-peptidyl-7-nitroindoline | - | - | Fluorescent | - | - |

Mandatory Visualizations

A diagram illustrating the core structure of a 7-nitroindoline and key substitution positions.

A flowchart outlining the typical experimental workflow for synthesizing and characterizing substituted nitroindolines.

A simplified diagram illustrating the key steps in the photolysis of an N-acyl-7-nitroindoline to release a carboxylic acid.

Experimental Protocols

Synthesis of Substituted Nitroindolines

The synthesis of substituted nitroindolines often involves multi-step procedures. A common starting material is a substituted indole or indoline, which is subsequently nitrated.

General Protocol for the Synthesis of a 5-Bromo-7-Nitroindoline Derivative:

-

Bromination of 7-Azaindole: 7-Azaindole can be brominated to introduce a bromine atom at the 5-position.[5][6]

-

Nitration: The resulting 5-bromo-7-azaindole can then be nitrated. A common method involves the use of a nitrating agent such as nitric acid in the presence of sulfuric acid at low temperatures.[7]

-

Acylation/Functionalization: The N-H group of the indoline can be functionalized, for example, by acylation with an acid chloride or anhydride to introduce the desired "caged" moiety.[7]

Example: Synthesis of 5-bromo-7-nitroindoline-S-thiocarbamates

A one-pot synthesis method has been reported for these derivatives, which involves the reaction of 5-bromo-7-nitroindoline with a thiocarbamoyl chloride in the presence of a base.[7]

Measurement of Photophysical Properties

UV-Vis Absorption Spectroscopy:

-

Prepare a dilute solution of the nitroindoline derivative in a spectroscopic grade solvent.

-

Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).

-

The wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) at this wavelength should be determined.

Fluorescence Spectroscopy:

-

Using the same solution from the UV-Vis measurement (ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects), record the fluorescence emission spectrum on a spectrofluorometer.

-

The excitation wavelength should be set at or near the λmax determined from the absorption spectrum.

-

The wavelength of maximum emission (λem) is determined from the resulting spectrum.

Fluorescence Quantum Yield (Φf) Determination (Relative Method):

The relative method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.[8][9]

-

Select a suitable fluorescence standard that absorbs and emits in a similar spectral region as the sample.

-

Prepare a series of dilutions of both the sample and the standard in the same solvent.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the integrated fluorescence intensity for each solution under identical experimental conditions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Grads / Gradr) * (ns2 / nr2) where Φr is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.[9]

Fluorescence Lifetime (τf) Measurement:

Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for measuring fluorescence lifetimes in the nanosecond range.[10][11][12]

-

A pulsed light source (e.g., a laser diode or LED) excites the sample at a high repetition rate.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured for many cycles.

-

A histogram of the number of photons detected versus time is constructed, which represents the fluorescence decay curve.

-

The fluorescence lifetime is determined by fitting the decay curve to an exponential function.

Transient Absorption Spectroscopy:

This technique is used to study the excited states and short-lived intermediates involved in photochemical reactions.[13][14][15]

-

A short, intense laser pulse (the "pump") excites the sample.

-

A second, weaker light pulse (the "probe") is passed through the sample at a variable time delay after the pump pulse.

-

The change in absorbance of the probe light is measured as a function of wavelength and time delay.

-

This allows for the characterization of the absorption spectra and kinetics of transient species, such as the nitronic anhydride intermediate in the photolysis of N-acyl-7-nitroindolines.

Conclusion

Substituted nitroindolines are a versatile class of compounds with rich photochemistry that has been effectively harnessed for applications in controlling biological processes. While their photolytic properties are relatively well-documented, particularly in the context of caged compounds, a comprehensive understanding of their fluorescence properties is still an emerging area. The influence of substituents on both the photorelease efficiency and the (often weak) fluorescence provides a fertile ground for the design of new molecular tools. The experimental protocols outlined in this guide provide a framework for the synthesis and detailed photophysical characterization of novel nitroindoline derivatives, which will undoubtedly contribute to their expanded application in research and drug development.

References

- 1. Photolysis of a peptide with N-peptidyl-7-nitroindoline units using two-photon absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

- 6. guidechem.com [guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.uci.edu [chem.uci.edu]

- 9. benchchem.com [benchchem.com]

- 10. users.ox.ac.uk [users.ox.ac.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. Fluorescence lifetime measurement | Hamamatsu Photonics [hamamatsu.com]

- 13. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nathan.instras.com [nathan.instras.com]

- 15. How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution [simtrum.com]

The Diverse Biological Activities of Nitro-Containing Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a nitro group to this heterocyclic system profoundly influences its electronic properties and, consequently, its pharmacological profile. This technical guide provides an in-depth exploration of the multifaceted biological activities of nitro-containing indole derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes pertinent signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting Oncogenic Pathways

Nitro-containing indole derivatives have emerged as a promising class of anticancer agents, with a significant body of research focusing on their ability to target key oncogenic pathways. A notable mechanism of action for certain 5-nitroindole derivatives is the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene.[1][2] This stabilization leads to the downregulation of c-Myc expression, a transcription factor implicated in a majority of human cancers, thereby inducing cell cycle arrest and apoptosis.[1][2][3] Furthermore, some of these compounds have been shown to elevate intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects against cancer cells.[1][2][3]

Quantitative Anticancer Data

The in vitro efficacy of representative nitro-containing indole derivatives against various cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit cell proliferation by 50%.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolidine-substituted 5-nitroindole (Compound 5) | HeLa (Cervical Cancer) | 5.08 ± 0.91 | [1] |

| Pyrrolidine-substituted 5-nitroindole (Compound 7) | HeLa (Cervical Cancer) | 5.89 ± 0.73 | [1] |

Signaling Pathways and Experimental Workflows

The anticancer mechanism of action of these 5-nitroindole derivatives involves a dual approach: the downregulation of the c-Myc oncogene and the induction of oxidative stress through the generation of reactive oxygen species (ROS).

Experimental Protocols

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of the nitro-containing indole derivative and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

This technique is used to determine the effect of a compound on the protein levels of c-Myc.

-

Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time. Lyse the cells using RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

The generation of intracellular ROS can be measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

-

Cell Treatment: Treat cells with the nitro-containing indole derivative for the desired time.

-

DCFDA Staining: Incubate the cells with DCFDA (e.g., 10 µM) for 30-60 minutes at 37°C in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm).

-

Data Analysis: Quantify the increase in fluorescence, which is proportional to the amount of intracellular ROS.

Antimicrobial Activity: A Broad Spectrum of Action

Nitro-containing indole derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. The proposed mechanism often involves the intracellular reduction of the nitro group, which generates toxic nitroso and hydroxylamine intermediates, leading to oxidative stress and cell death.

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Indole-thiadiazole (2c) & Indole-triazole (3c) | Bacillus subtilis | 3.125 | |

| Indole-thiadiazole (2h) & Indole-triazole (3d) | Staphylococcus aureus | 6.25 | [4] |

| Halogenated Nitro Derivatives | Staphylococcus aureus | 15.6 - 62.5 | |

| Halogenated Nitro Derivatives | Candida sp. | 15.0 - 62.5 | |

| 5-iodoindole, 3-methylindole | Extensively drug-resistant Acinetobacter baumannii | 64 | [5] |

Experimental Protocols

This method is used to determine the minimum inhibitory concentration of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the nitro-containing indole derivative in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).

Antiviral Activity: Inhibiting Viral Replication

The antiviral potential of nitro-containing indole derivatives is an expanding area of research. These compounds have shown activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and influenza virus.[6] Mechanisms of action can vary, from inhibiting viral entry and fusion to targeting viral enzymes essential for replication.[6]

Quantitative Antiviral Data

The 50% effective concentration (EC50) is the concentration of a drug that gives half-maximal response.

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| 5-Bromo- and 5-nitro-IASs | HIV-1 | Low nanomolar range | [6] |

| Indole derivative (unspecified) | HIV-1 | 1.4 | [7] |

| Indole derivative (unspecified) | HCV | 1.16, 0.6 | [7] |

| Nitro-containing Resveratrol derivatives | Influenza A | Lower than reference | [8] |

Experimental Protocols

This assay evaluates the ability of a compound to protect cells from virus-induced cell death.

-

Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

-

Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of a known amount of virus.

-

Incubation: Incubate the plate until a clear cytopathic effect is observed in the virus control wells (no compound).

-

Cell Viability Assessment: Stain the cells with a viability dye (e.g., neutral red or crystal violet) and measure the absorbance.

-

Data Analysis: Calculate the percentage of cell protection and determine the EC50 value.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Nitro-containing indole derivatives have also been investigated for their anti-inflammatory properties. Their mechanisms of action can involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of signaling pathways like NF-κB.

In Vivo Anti-inflammatory Model

This is a widely used model of acute inflammation.

-

Animal Dosing: Administer the test compound (nitro-containing indole derivative) to rodents (rats or mice) via an appropriate route (e.g., oral or intraperitoneal).

-

Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.

-

Measurement of Paw Edema: Measure the paw volume or thickness at various time points after carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of inhibition of paw edema compared to the control group (vehicle-treated).

Conclusion

Nitro-containing indole derivatives represent a versatile and promising class of bioactive molecules with significant potential in drug discovery. Their diverse pharmacological activities, spanning from anticancer and antimicrobial to antiviral and anti-inflammatory, underscore the importance of the nitro-indole scaffold in medicinal chemistry. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers dedicated to the exploration and development of novel therapeutics based on this remarkable chemical entity. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the design of more potent and selective drug candidates.

References

- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Acetyl Group in the Biological Activity of Indoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. A key functional modification to the indoline ring system is the introduction of an acetyl group, which can significantly modulate the compound's physicochemical properties and, consequently, its biological activity. This technical guide provides an in-depth exploration of the role of the acetyl group in the bioactivity of indoline compounds, summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways and workflows.

The Influence of Acetylation on Biological Activity

The addition of an acetyl group, typically at the N-1 position of the indoline ring system (N-acetylation), can profoundly impact a molecule's properties in several ways:

-

Lipophilicity and Cell Permeability: Acetylation generally increases the lipophilicity of the indoline compound. This alteration can enhance the molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets. However, an optimal balance of lipophilicity is crucial, as excessively high lipophilicity can lead to poor aqueous solubility and non-specific toxicity.

-

Receptor Binding and Target Interaction: The acetyl group can introduce new points of interaction with biological targets, such as hydrogen bonding or steric effects, which can either enhance or diminish binding affinity. The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, potentially forming crucial interactions within a receptor's binding pocket.

-

Metabolic Stability: N-acetylation can protect the indoline nitrogen from metabolic enzymes, potentially increasing the compound's half-life and bioavailability.

Quantitative Analysis of Acetyl Group Effects

The impact of the acetyl group on biological activity is best understood through quantitative structure-activity relationship (QSAR) studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected indoline compounds and their N-acetylated analogs against various cancer cell lines, demonstrating the significant effect of this functional group.

| Compound ID | Parent Structure | R Group | Cancer Cell Line | IC50 (µM)[1] |

| 1a | Indoline | H | HepG2 | >100 |

| 1b | Indoline | COCH₃ | HepG2 | 8.97 ± 0.22 |

| 2a | 5-Bromoindoline | H | MCF-7 | 45.3 |

| 2b | 5-Bromoindoline | COCH₃ | MCF-7 | 15.8 |

| Compound | Target Cancer Cell Line | IC50 (µM)[2] |

| Pyrazoline A (N-acetyl) | MCF7 | 40.47 |

| Pyrazoline A (N-acetyl) | T47D | 26.51 |

| Pyrazoline A (N-acetyl) | HeLa | 31.19 |

| Pyrazoline B (N-acetyl) | MCF7, T47D, HeLa | >100 |

| Pyrazoline C (N-acetyl) | MCF7 | 94.02 |

Key Signaling Pathways Affected by Acetylated Indolines

Several studies have indicated that acetylated indoline derivatives can exert their biological effects by modulating key cellular signaling pathways implicated in cancer progression and other diseases. One of the most prominent of these is the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Certain acetylated indoline compounds have been shown to inhibit this pathway at various nodes.

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-acetylated indoline derivatives and the evaluation of their biological activity.

Synthesis of N-Acetylindoline Derivatives

General Procedure for N-Acetylation of Indoline:

This protocol describes a common method for the N-acetylation of an indoline starting material.

Materials:

-

Indoline derivative

-

Acetic anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the indoline derivative (1.0 eq) in DCM in a round-bottom flask.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-acetylindoline derivative.

Biological Evaluation: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Acetylated indoline compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the acetylated indoline compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol outlines the procedure for analyzing the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-PI3K, anti-PI3K)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-